molecular formula C16H12N6O B2802712 (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol CAS No. 500270-15-5

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol

Cat. No.: B2802712
CAS No.: 500270-15-5
M. Wt: 304.313
InChI Key: WUVOBSZNHZDHIR-RQZCQDPDSA-N
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Description

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is a complex organic compound that features a triazolophthalazine moiety linked to a phenol group through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol typically involves the condensation of 3-hydroxybenzaldehyde with 2-hydrazinyl-[1,2,4]triazolo[3,4-a]phthalazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The hydrazone linkage can be reduced to a hydrazine using reducing agents like sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism of action of (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol involves its interaction with specific molecular targets. The triazolophthalazine moiety can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the hydrazone linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)aniline
  • (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)benzoic acid

Uniqueness

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is unique due to the presence of the phenol group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-12-5-3-4-11(8-12)9-17-19-15-13-6-1-2-7-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVOBSZNHZDHIR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333402
Record name 3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500270-15-5
Record name 3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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